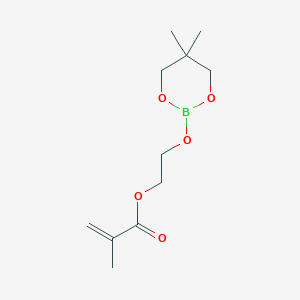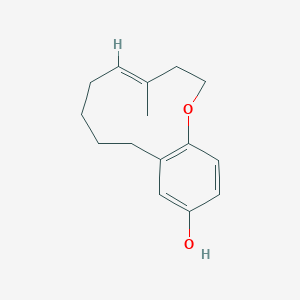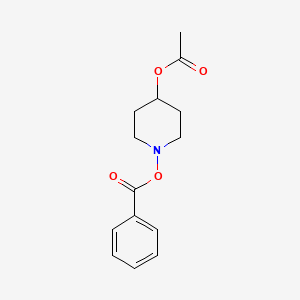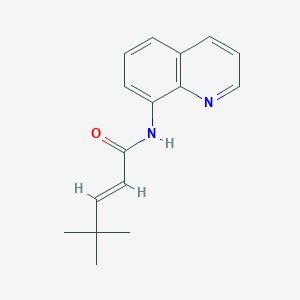
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine is a chemical compound with the molecular formula C19H15ClN4O and a molecular weight of 350.8 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with pyridine-2,3-diamine . The reaction conditions often include the use of phenol and ammonium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Scientific Research Applications
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine involves its interaction with DNA. It binds to DNA through intercalation, which inhibits transcription and translation processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N3-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine is similar to other acridine derivatives, such as:
9-Amino-6-chloro-2-methoxyacridine: Used for DNA labeling and as an acetylcholinesterase inhibitor.
6,9-Dichloro-2-methoxyacridine: Used in the synthesis of various acridine derivatives.
Quinacrine: Known for its antiparasitic and anticancer properties.
Properties
Molecular Formula |
C19H15ClN4O |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-N-(6-chloro-2-methoxyacridin-9-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C19H15ClN4O/c1-25-12-5-7-15-14(10-12)18(24-16-3-2-8-22-19(16)21)13-6-4-11(20)9-17(13)23-15/h2-10H,1H3,(H2,21,22)(H,23,24) |
InChI Key |
XDXNUJDPWSCMNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=C(N=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)

![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)
![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)


![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)


![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
![Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)
